1-Bromo-2-methanesulfonyl-2-methylpropane
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Overview
Description
1-Bromo-2-methanesulfonyl-2-methylpropane is an organic compound with the molecular formula C5H11BrO2S and a molecular weight of 215.11 g/mol . It is characterized by the presence of a bromine atom, a methanesulfonyl group, and a methyl group attached to a propane backbone. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Bromo-2-methanesulfonyl-2-methylpropane typically involves the bromination of 2-methanesulfonyl-2-methylpropane. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-2-methanesulfonyl-2-methylpropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The methanesulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-methanesulfonyl-2-methylpropane has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the formation of more complex molecules.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds, contributing to drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methanesulfonyl-2-methylpropane involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The methanesulfonyl group can stabilize intermediates and transition states, influencing the reaction pathways and outcomes .
Comparison with Similar Compounds
1-Bromo-2-methanesulfonyl-2-methylpropane can be compared with similar compounds such as:
1-Bromo-2-methylpropane: Lacks the methanesulfonyl group, making it less reactive in certain substitution and elimination reactions.
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Contains a benzene ring, which alters its reactivity and applications compared to the propane-based compound.
The presence of the methanesulfonyl group in this compound makes it unique, providing additional reactivity and stability in various chemical reactions.
Properties
IUPAC Name |
1-bromo-2-methyl-2-methylsulfonylpropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO2S/c1-5(2,4-6)9(3,7)8/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPVXRNGFCPTCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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